Humulane
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Overview
Description
Humulane is a terpenoid fundamental parent and a sesquiterpene.
Scientific Research Applications
Phytochemical and Pharmacological Applications
Humulane-type sesquiterpenoids, including α-humulene, β-humulene, and γ-humulene, have been reported to possess anti-tumor, anti-inflammatory, antibacterial, and antiviral activities. A study by Jiao et al. (2018) described the chemical constituents and pharmacological activities of 98 this compound-type sesquiterpenoids, highlighting their potential benefits for further research and the investigation of structure-activity relationships Jiao et al., 2018.
Novel Sesquiterpenoids from Fungi and Plants
Research has led to the discovery of new this compound-type sesquiterpenes from various natural sources. For instance, Luo et al. (2006) isolated five new this compound-type sesquiterpenes from the mushroom Lactarius mitissimus, which were identified through comprehensive spectroscopic techniques Luo et al., 2006. Similarly, compounds with this compound skeletons featuring unique structures such as 2,5-dihydrofuran fragments have been isolated from Xanthium spinosum, showing moderate activity against Coxsackie virus B3 Wang et al., 2021.
Structural Elucidation and Bioactivity
The structural elucidation of this compound derivatives has been a significant focus, with novel methodologies applied to determine their configurations and bioactivities. For example, two enantiomeric this compound sesquiterpenes from Syringa pinnatifolia were characterized using various spectroscopic and computational methods, highlighting their inhibitory effects on NO production in macrophage cells Huang et al., 2021.
Marine Invertebrate-Derived Sesquiterpenoids
Interestingly, this compound-type sesquiterpenoids have also been identified in marine invertebrates, such as the gorgonian Leptogorgia sp. This marks the first report of such compounds from marine sources, with some showing moderate cytotoxicity against human cancer cells Kapustina et al., 2020.
Properties
Molecular Formula |
C15H30 |
---|---|
Molecular Weight |
210.4 g/mol |
IUPAC Name |
1,1,4,8-tetramethylcycloundecane |
InChI |
InChI=1S/C15H30/c1-13-7-5-8-14(2)10-12-15(3,4)11-6-9-13/h13-14H,5-12H2,1-4H3 |
InChI Key |
UTJJFHJHTZKQSW-UHFFFAOYSA-N |
SMILES |
CC1CCCC(CCC(CCC1)(C)C)C |
Canonical SMILES |
CC1CCCC(CCC(CCC1)(C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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